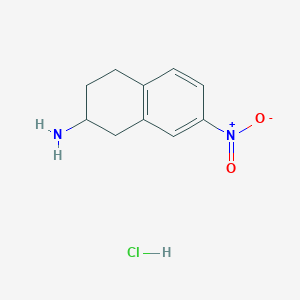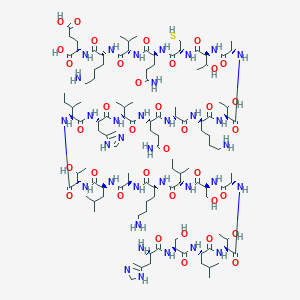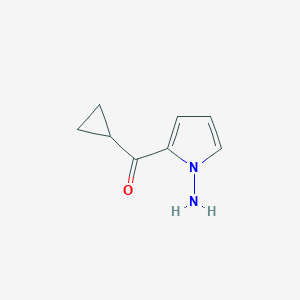
(1-Amino-1H-pyrrol-2-yl)(cyclopropyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Amino-1H-pyrrol-2-yl)(cyclopropyl)methanone, also known as APC, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of (1-Amino-1H-pyrrol-2-yl)(cyclopropyl)methanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, (1-Amino-1H-pyrrol-2-yl)(cyclopropyl)methanone has been shown to inhibit the activity of histone deacetylases, which play a role in the regulation of gene expression and cell proliferation. In neurological disorders, (1-Amino-1H-pyrrol-2-yl)(cyclopropyl)methanone has been found to modulate the activity of NMDA receptors, which are involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
(1-Amino-1H-pyrrol-2-yl)(cyclopropyl)methanone has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, neuroprotection in the brain, and antimicrobial activity against bacteria. (1-Amino-1H-pyrrol-2-yl)(cyclopropyl)methanone has also been found to regulate the expression of various genes and proteins involved in cell signaling and metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (1-Amino-1H-pyrrol-2-yl)(cyclopropyl)methanone in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, (1-Amino-1H-pyrrol-2-yl)(cyclopropyl)methanone is also highly reactive and may require special handling and storage conditions. Additionally, (1-Amino-1H-pyrrol-2-yl)(cyclopropyl)methanone may have off-target effects on other enzymes and signaling pathways, which could complicate data interpretation.
Orientations Futures
There are several future directions for the study of (1-Amino-1H-pyrrol-2-yl)(cyclopropyl)methanone, including the development of more potent and selective analogs for therapeutic use, the investigation of its effects on other diseases and conditions, and the exploration of its potential as a tool for chemical biology and drug discovery. Additionally, further research is needed to fully understand the mechanism of action of (1-Amino-1H-pyrrol-2-yl)(cyclopropyl)methanone and its interactions with other molecules in the cell.
Méthodes De Synthèse
The synthesis of (1-Amino-1H-pyrrol-2-yl)(cyclopropyl)methanone involves the reaction of cyclopropyl ketone with 2-pyrrolecarboxamidine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is purified through column chromatography to obtain (1-Amino-1H-pyrrol-2-yl)(cyclopropyl)methanone in high yield and purity.
Applications De Recherche Scientifique
(1-Amino-1H-pyrrol-2-yl)(cyclopropyl)methanone has been studied for its potential therapeutic applications in a variety of fields, including cancer treatment, neurological disorders, and infectious diseases. In cancer research, (1-Amino-1H-pyrrol-2-yl)(cyclopropyl)methanone has been shown to inhibit the growth of tumor cells by inducing apoptosis, or programmed cell death. In neurological disorders, (1-Amino-1H-pyrrol-2-yl)(cyclopropyl)methanone has been found to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease and Parkinson's disease. (1-Amino-1H-pyrrol-2-yl)(cyclopropyl)methanone has also been studied for its antimicrobial properties and may be useful in the treatment of bacterial infections.
Propriétés
Numéro CAS |
163350-69-4 |
|---|---|
Nom du produit |
(1-Amino-1H-pyrrol-2-yl)(cyclopropyl)methanone |
Formule moléculaire |
C8H10N2O |
Poids moléculaire |
150.18 g/mol |
Nom IUPAC |
(1-aminopyrrol-2-yl)-cyclopropylmethanone |
InChI |
InChI=1S/C8H10N2O/c9-10-5-1-2-7(10)8(11)6-3-4-6/h1-2,5-6H,3-4,9H2 |
Clé InChI |
FFBCGNVUBUBUCU-UHFFFAOYSA-N |
SMILES |
C1CC1C(=O)C2=CC=CN2N |
SMILES canonique |
C1CC1C(=O)C2=CC=CN2N |
Synonymes |
Methanone, (1-amino-1H-pyrrol-2-yl)cyclopropyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



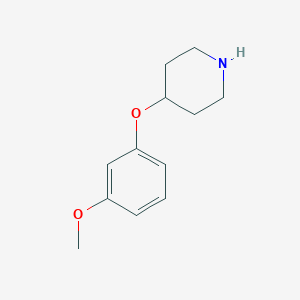
![1H-Pyrrolo[2,3-B]pyridine, 3-(phenylmethyl)-](/img/structure/B60618.png)

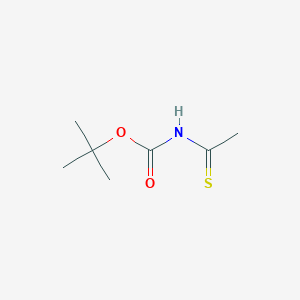
![5-Benzyloctahydro-1H-pyrrolo[3,4-C]pyridine](/img/structure/B60631.png)
![Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B60632.png)

![6-Chloroimidazo[1,2-b]pyridazine-2-carboxamide](/img/structure/B60634.png)
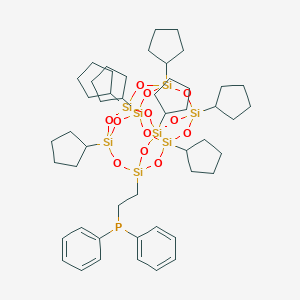
![methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B60639.png)

